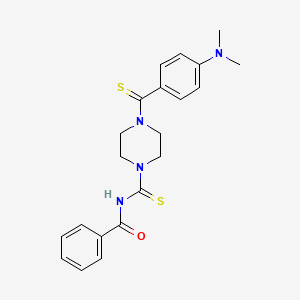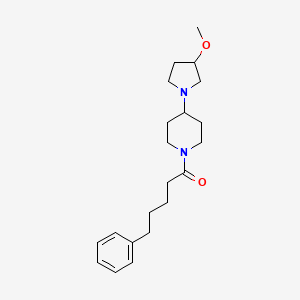![molecular formula C34H46FeP2 B2864452 Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 277306-29-3](/img/structure/B2864452.png)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sold in collaboration with Solvias AG
Aplicaciones Científicas De Investigación
Organic Synthesis
The cyclopentane component of the compound suggests its utility in organic synthesis, particularly in the synthesis of cyclopentanes. Cyclopentanes are valuable in creating pharmaceuticals and agrochemicals due to their stable ring structure. The vinyl cyclopropane opening, a reaction that generates cyclopentanes, is noted for good yields and excellent stereoselectivities .
Electrochemical Energy Storage
Iron (II), as part of transition metal carbides, has been extensively researched for its applications in electrochemical energy storage. Transition metal carbides are known for their high conductivity, chemical stability, and thermal stability, making them ideal for use in capacitors and batteries .
Material Science
In material science, the tert-butyl group is often used to modify surface properties of materials. It can impart hydrophobicity or increase the steric bulk, which can be crucial in the development of novel materials with specific characteristics .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)' involves the reaction of cyclopentadiene with di-tert-butyl azodicarboxylate to form the carbanide intermediate. This intermediate is then reacted with (1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane to form the desired phosphane intermediate. Finally, the iron(2+) salt is added to the phosphane intermediate to form the target compound.", "Starting Materials": [ "Cyclopentadiene", "Di-tert-butyl azodicarboxylate", "(1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane", "Iron(2+) salt" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with di-tert-butyl azodicarboxylate in the presence of a catalyst to form the carbanide intermediate.", "Step 2: The carbanide intermediate is then reacted with (1S)-1-(2-diphenylphosphanylcyclopentyl)ethylphosphane in the presence of a base to form the desired phosphane intermediate.", "Step 3: Finally, the iron(2+) salt is added to the phosphane intermediate to form the target compound." ] } | |
Número CAS |
277306-29-3 |
Nombre del producto |
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
Fórmula molecular |
C34H46FeP2 |
Peso molecular |
572.535 |
Nombre IUPAC |
carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
Clave InChI |
WEPCATHZVJSRJL-WUDICJIASA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)

![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)


![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)